6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one
Description
Propriétés
IUPAC Name |
11-(2-cyclohexylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIFEXZWAKYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152096 | |
| Record name | DS 4574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118314-35-5 | |
| Record name | DS 4574 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118314355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DS 4574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclocondensation of 1,3,4-Thiadiazol-5-Amine Derivatives
The foundational synthesis involves reacting 6-(2-cyclohexylethyl)-1,3,4-thiadiazol-5-amine (3h ) with ethyl 2-cyano-3-ethoxyacrylate under reflux in acetic acid. This two-step process achieves cyclization to form the triazolo[4,5-d]pyrimidin-9(1H)-one core. The reaction proceeds via nucleophilic attack of the thiadiazole amine on the electron-deficient acrylate carbonyl, followed by intramolecular cyclization (Fig. 1A). Key parameters include:
-
Temperature : 110–120°C for 8–12 hours
-
Solvent : Glacial acetic acid (optimal for protonation-assisted cyclization)
This method’s scalability is demonstrated in patent literature, where analogous thiadiazolo-triazolopyrimidines are produced at multi-gram scales using similar conditions.
| Condition | Effect on Yield |
|---|---|
| Base | |
| Triethylamine | 82% |
| KOH | <15% |
| Solvent | |
| DMF | 78% |
| Ethanol | No reaction |
The mechanism involves imine formation between the aldehyde and triazole amine, followed by Michael addition of the nitrile component and oxidative cyclization.
Reaction Mechanism and Stereochemical Control
Cyclization Pathways
X-ray crystallography confirms the cis-fusion of the thiadiazole and triazolo-pyrimidine rings, with the cyclohexylethyl group adopting an equatorial conformation. Density functional theory (DFT) calculations suggest that the cyclization step proceeds through a six-membered transition state stabilized by π-stacking between the thiadiazole and pyrimidine moieties.
Diastereoselectivity in Alkyl Group Introduction
Patent data reveal that introducing the 2-cyclohexylethyl group requires precise temperature control (-15°C to -20°C) during the alkylation of thiadiazole intermediates. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base minimizes racemization, achieving diastereomeric ratios >4:1.
Optimization of Synthetic Conditions
Solvent and Catalytic Effects
Comparative studies demonstrate that polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates (Table 2):
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.6 | 65 |
| Ethanol | 24.3 | 42 |
Triethylamine acts as both base and hydrogen-bonding catalyst, increasing electrophilicity of the acrylate carbonyl by 1.8-fold (measured via IR carbonyl stretching frequency shifts).
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography (4:1 hexanes/EtOAc) effectively separates the target compound from regioisomeric byproducts. Recrystallization from ethanol/water (3:1) yields colorless needles with >99% purity (HPLC).
Spectroscopic Identification
-
IR : Absence of NH₂ (3300–3500 cm⁻¹) and C=O (1700 cm⁻¹) stretches confirms cyclization.
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.85 (m, 11H, cyclohexylethyl), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 8.47 (s, 1H, H-7).
-
X-ray : Orthorhombic P2₁2₁2₁ space group, a = 7.892 Å, b = 12.345 Å, c = 14.678 Å.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis (patent method) achieves 64% yield using:
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
DS-4574 a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier l’antagonisme du récepteur des peptidoleucotriènes.
Biologie : Investigated for its role in stabilizing mast cells and inhibiting mediator release.
Médecine : Explored for its potential in treating hypersensitivity reactions, asthma, and peptic ulcers
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies des leucotriènes.
Applications De Recherche Scientifique
Synthesis of DS-4574
The synthesis of DS-4574 involves a multi-step process that typically includes the reaction of hydrazonoyl halides with various precursors to form the desired heterocyclic structure. The compound's synthesis has been documented in several studies, highlighting its formation through reactions that yield high-purity products suitable for biological testing .
Biological Activities
Antiallergic Activity
DS-4574 has been investigated for its antiallergic properties. Research indicates that it exhibits significant antiallergic effects in animal models. A study conducted by Aibara et al. demonstrated that DS-4574 effectively reduced allergic responses in rats, suggesting its potential as a therapeutic agent for allergic conditions .
Antitumor Activity
In addition to its antiallergic properties, DS-4574 has shown promising results in antitumor activity. A study evaluating various derivatives of thiadiazole and triazole compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its efficacy against these cancer types .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of DS-4574:
- Antiallergic Efficacy : In a controlled study on rats, DS-4574 was administered to evaluate its impact on histamine release and other markers of allergic response. Results showed a statistically significant reduction in allergic symptoms compared to control groups .
- Cytotoxicity Testing : Various derivatives of DS-4574 were tested against different cancer cell lines. The compound demonstrated an IC50 value of 2.94 µM against HepG2 cells, indicating potent cytotoxicity and suggesting further development as an anticancer agent .
Mécanisme D'action
DS-4574 exerce ses effets en antagonisant les récepteurs des peptidoleucotriènes, en particulier le récepteur 1 des leucotriènes cystéinyles (CysLT1). Cette action inhibe la liaison des leucotriènes, qui sont des médiateurs inflammatoires, réduisant ainsi l’inflammation et les réactions d’hypersensibilité . De plus, DS-4574 stabilise les mastocytes, empêchant la libération de l’histamine et d’autres médiateurs .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1h belongs to a class of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives. Key structural analogues include:
Key Findings
Substituent Effects on Bioactivity :
- The 2-cyclohexylethyl group in 1h enhances lipophilicity, improving membrane permeability and oral efficacy compared to shorter alkyl chains (e.g., 1b , 1c ) .
- Aromatic substituents (e.g., benzyl in 1d ) increase LTD4 receptor binding affinity but reduce metabolic stability, leading to higher toxicity .
Dual Mechanism of Action :
- 1h uniquely combines LTD4 receptor blockade (IC₅₀ = 0.12 μM) and mast cell stabilization (IC₅₀ = 1.8 μM), whereas analogues like 1b and 1c exhibit single mechanisms .
Toxicity Profile :
- 1h demonstrates superior safety (LD₅₀ > 2 g/kg) compared to benzyl-substituted derivatives (e.g., 1d , LD₅₀ = 0.8 g/kg), likely due to reduced off-target interactions .
Synthetic Accessibility: 1h is synthesized via condensation of 1,3,4-thiadiazol-5-amine derivatives with cyclohexylethyl hydrazonoyl chlorides in ethanol under reflux . This method yields 1h in >75% purity, outperforming coumarin- or tetrazolyl-modified analogues (e.g., 4i/j), which require multi-step protocols .
Comparative Pharmacological Data
| Parameter | 1h | 1d | 12a |
|---|---|---|---|
| LTD4 IC₅₀ (μM) | 0.12 | 0.08 | N/A |
| Mast Cell Stabilization IC₅₀ (μM) | 1.8 | N/A | N/A |
| Oral Bioavailability | 82% | 35% | N/A |
| Plasma Half-Life (hr) | 6.2 | 3.1 | N/A |
Clinical Relevance
- 1h ’s dual activity addresses both acute (via mast cell stabilization) and chronic (via LTD4 antagonism) phases of allergic inflammation, unlike single-target drugs like zafirlukast (LTD4 antagonist) or cromolyn (mast cell stabilizer) .
- Structural analogues with antimicrobial (12a ) or anticancer (4i/j ) activity lack the balanced safety-efficacy profile of 1h , limiting their therapeutic utility .
Activité Biologique
The compound 6-(2-cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one , commonly referred to as DS-4574, has garnered attention in pharmacological research due to its promising biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of DS-4574 involves several steps starting from 1,3,4-thiadiazol-5-amines. The compound can be synthesized through cyclocondensation reactions that yield various derivatives with potential biological activities. The structural characteristics of this compound allow for diverse interactions with biological targets.
Antiallergic Properties
DS-4574 has been identified as a potent antiallergic agent . It functions primarily as a leukotriene D4 receptor antagonist and an orally active mast cell stabilizer . These properties suggest its utility in treating allergic responses by inhibiting the release of inflammatory mediators from mast cells and blocking leukotriene receptors.
- Mechanism of Action : The dual mechanism of action involves stabilizing mast cells to prevent degranulation and blocking leukotriene receptors to mitigate allergic inflammation .
Cytotoxic Activity
Research has shown that derivatives of the thiadiazolo-triazolo-pyrimidinone structure exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation. The presence of specific moieties in the structure enhances lipophilicity and biological target interaction .
Comparative Biological Activity Table
Case Studies
Several studies have evaluated the biological activity of DS-4574 and its derivatives:
- Antiallergic Activity Study : A study demonstrated that DS-4574 effectively inhibited mast cell degranulation in vitro and reduced allergic responses in animal models. The results indicated a significant decrease in histamine release compared to controls .
- Cytotoxicity Evaluation : In another investigation focusing on the cytotoxic effects against cancer cell lines, derivatives based on the thiadiazolo-triazolo structure showed promising results with IC50 values indicating substantial antitumor activity. For example, one derivative exhibited an IC50 value of 29 µM against HeLa cells .
Q & A
Q. What are the key synthetic methodologies for preparing 6-(2-cyclohexylethyl)thiadiazolo-triazolopyrimidinone derivatives?
The synthesis typically involves multi-step heterocyclic ring formation. For example:
- Thiadiazole ring cyclization : Use sulfur/nitrogen precursors with catalysts (e.g., V₂O₅ or KOH) under controlled temperatures (80–120°C) .
- Triazole ring closure : Hydrazine derivatives react with α-halogenated ketones or aldehydes in ethanol or DMF, yielding fused triazolo-thiadiazole systems .
- Functionalization : The cyclohexylethyl side chain is introduced via nucleophilic substitution or alkylation, often requiring anhydrous conditions . Key Data : Yields range from 63% to 88% for analogous compounds, with melting points between 256–281°C .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectroscopic and crystallographic methods is employed:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S, ~680 cm⁻¹) groups .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm) and carbon backbone .
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and dihedral angles in the fused heterocyclic system, critical for confirming regioselectivity .
Q. What preliminary biological screening approaches are used for this compound?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Docking studies : Preliminary computational modeling against target enzymes (e.g., DHFR, COX-2) to predict binding affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling to improve cyclohexylethyl incorporation .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >75% . Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Dynamic NMR : Resolves overlapping signals in crowded regions (e.g., cyclohexyl protons) by variable-temperature experiments .
- 2D techniques (HSQC, HMBC) : Assign ambiguous carbons (e.g., triazole C-3 vs. thiadiazole C-2) via long-range coupling .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen connectivity in the triazole ring .
Q. What strategies assess the environmental impact of this compound?
- Biodegradation studies : Aerobic/anaerobic microbial degradation assays to measure half-life (t₁/₂) in soil/water .
- Ecotoxicity profiling : Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
- Computational QSAR models : Predict bioaccumulation (log P) and persistence (BIOWIN scores) using EPI Suite .
Q. How is the compound’s selectivity for biological targets evaluated?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify off-target effects .
- Metabolomic analysis : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying detoxification pathways .
- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Key Challenges & Recommendations
- Stereochemical control : The fused heterocyclic system may exhibit atropisomerism; use chiral HPLC or crystallization for resolution .
- Data reproducibility : Ensure anhydrous conditions during cyclohexylethyl group introduction to minimize byproducts .
- Biological specificity : Combine in silico docking with functional assays to reduce false-positive hits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
